molecular formula C9H14ClNO B13708666 o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride

o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride

Cat. No.: B13708666
M. Wt: 187.66 g/mol
InChI Key: QMDOJLTWDMPNPQ-UHFFFAOYSA-N
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Description

o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3,5-dimethylbenzyl group. This compound is typically used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: For industrial production, the process may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and hydrazones. It serves as a building block for various chemical transformations .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • o-Benzylhydroxylamine hydrochloride
  • o-Isoamylhydroxylamine hydrochloride
  • o-Benzoylhydroxylamine

Comparison: o-(3,5-Dimethylbenzyl)hydroxylamine hydrochloride is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts specific steric and electronic properties. This makes it distinct from other hydroxylamine derivatives, such as o-Benzylhydroxylamine hydrochloride, which lacks the methyl substitutions, and o-Isoamylhydroxylamine hydrochloride, which has a different alkyl group .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-[(3,5-dimethylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-8(2)5-9(4-7)6-11-10;/h3-5H,6,10H2,1-2H3;1H

InChI Key

QMDOJLTWDMPNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CON)C.Cl

Origin of Product

United States

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